molecular formula C16H20O7 B042757 Heptanoic acid, 5-((2-carboxybenzoyl)oxymethyl)-3-hydroxy- CAS No. 88162-10-1

Heptanoic acid, 5-((2-carboxybenzoyl)oxymethyl)-3-hydroxy-

Cat. No.: B042757
CAS No.: 88162-10-1
M. Wt: 324.32 g/mol
InChI Key: KIPQYMROKVFIGZ-UHFFFAOYSA-N
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Description

Heptanoic acid, 5-((2-carboxybenzoyl)oxymethyl)-3-hydroxy- is a complex organic compound with a unique structure that includes a heptanoic acid backbone, a carboxybenzoyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of heptanoic acid, 5-((2-carboxybenzoyl)oxymethyl)-3-hydroxy- typically involves multiple steps. One common method includes the esterification of heptanoic acid with a suitable alcohol, followed by the introduction of the carboxybenzoyl group through a Friedel-Crafts acylation reaction. The hydroxyl group can be introduced via a subsequent oxidation reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and acylation processes, utilizing catalysts to enhance reaction efficiency. The use of continuous flow reactors can improve yield and purity while reducing production time.

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxybenzoyl group can be reduced to form a benzyl alcohol derivative.

    Substitution: The hydroxyl group can undergo nucleophilic substitution reactions to form various ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like alkoxides or halides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Heptanoic acid, 5-((2-carboxybenzoyl)oxymethyl)-3-hydroxy- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of heptanoic acid, 5-((2-carboxybenzoyl)oxymethyl)-3-hydroxy- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by modulating enzyme activity or binding to receptor sites, thereby influencing various biochemical pathways. The presence of the hydroxyl and carboxybenzoyl groups allows for multiple modes of interaction, contributing to its diverse biological activities.

Comparison with Similar Compounds

  • 5-(2-Carboxybenzoyl)-2-hydroxy-3-nitrobenzoic acid
  • 2-((2-Carboxybenzoyl)amino)ethoxy methyl-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic acid

Comparison: Heptanoic acid, 5-((2-carboxybenzoyl)oxymethyl)-3-hydroxy- is unique due to its heptanoic acid backbone combined with the carboxybenzoyl and hydroxyl groups This structure provides distinct chemical properties and reactivity compared to similar compounds, which may have different functional groups or backbone structures

Properties

IUPAC Name

2-(5-carboxy-2-ethyl-4-hydroxypentoxy)carbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O7/c1-2-10(7-11(17)8-14(18)19)9-23-16(22)13-6-4-3-5-12(13)15(20)21/h3-6,10-11,17H,2,7-9H2,1H3,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPQYMROKVFIGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(CC(=O)O)O)COC(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501007977
Record name 2-{[(5-Carboxy-2-ethyl-4-hydroxypentyl)oxy]carbonyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501007977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88162-10-1
Record name Heptanoic acid, 5-((2-carboxybenzoyl)oxymethyl)-3-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088162101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[(5-Carboxy-2-ethyl-4-hydroxypentyl)oxy]carbonyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501007977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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